molecular formula C10H17N3O5S3 B565742 N-Desethyl Brinzolamide-13C,d3 CAS No. 1246816-82-9

N-Desethyl Brinzolamide-13C,d3

Katalognummer: B565742
CAS-Nummer: 1246816-82-9
Molekulargewicht: 359.453
InChI-Schlüssel: MVBJPOIMDXIBKC-OTBALYSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desethyl Brinzolamide-13C,d3 is a stable isotope-labeled derivative of Brinzolamide, a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma. This compound is specifically labeled with carbon-13 and deuterium, making it valuable for various research applications, including metabolic studies and pharmacokinetic analyses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl Brinzolamide-13C,d3 involves the incorporation of carbon-13 and deuterium into the molecular structure of Brinzolamide. The process typically starts with the synthesis of Brinzolamide, followed by the selective de-ethylation and subsequent labeling with carbon-13 and deuterium. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced chromatographic techniques is common to separate and purify the labeled compound .

Analyse Chemischer Reaktionen

Types of Reactions: N-Desethyl Brinzolamide-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

N-Desethyl Brinzolamide-13C,d3 is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of brinzolamide and its metabolites. The incorporation of stable isotopes allows for precise tracking of the compound within biological systems.

Key Findings from Pharmacokinetic Research

  • Metabolism Pathways : Studies have shown that N-desethyl brinzolamide is the primary metabolite of brinzolamide. The use of stable isotopes helps elucidate metabolic pathways and identify potential interactions with other drugs.
  • Bioavailability Assessment : The compound is instrumental in assessing the bioavailability of brinzolamide when administered via different routes (e.g., topical vs. systemic).

Analytical Chemistry Applications

This compound serves as a reference standard in analytical chemistry, particularly in mass spectrometry and chromatography techniques.

Applications in Analytical Methods

  • Mass Spectrometry : The compound is used as an internal standard in quantitative mass spectrometry assays, improving the accuracy and reliability of drug concentration measurements in biological samples.
  • Chromatographic Techniques : Its unique isotopic signature enhances separation efficiency in high-performance liquid chromatography (HPLC) methods, allowing for better detection limits and resolution.

Drug Interaction Studies

A study involving this compound was conducted to explore potential drug-drug interactions with other ocular hypotensive agents. The results indicated that co-administration with certain medications could alter the pharmacokinetics of brinzolamide, necessitating dosage adjustments.

Development of Novel Formulations

Research utilizing this compound has also focused on developing novel drug formulations aimed at enhancing ocular delivery and minimizing systemic exposure. These formulations showed improved therapeutic efficacy in preclinical models.

Table: Comparative Analysis of Research Applications

Application AreaDescriptionKey Benefits
PharmacokineticsStudy of ADME propertiesEnhanced understanding of drug behavior
Drug Interaction StudiesAssessment of interactions with other drugsInformed dosage adjustments
Analytical ChemistryUse as a reference standardImproved accuracy in quantitative assays
Formulation DevelopmentDevelopment of novel delivery systemsIncreased therapeutic efficacy

Wirkmechanismus

N-Desethyl Brinzolamide-13C,d3, like Brinzolamide, inhibits carbonic anhydrase, an enzyme responsible for the reversible hydration of carbon dioxide. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound binds primarily to carbonic anhydrase II, which is abundant in the eye .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-Desethyl Brinzolamide-13C,d3 is unique due to its stable isotope labeling, which makes it particularly valuable for research applications. The incorporation of carbon-13 and deuterium allows for precise tracking and analysis in metabolic and pharmacokinetic studies, setting it apart from its non-labeled counterparts .

Biologische Aktivität

N-Desethyl Brinzolamide-13C,d3 is a deuterated derivative of brinzolamide, a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma. This article explores its biological activity, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C10_{10}H14_{14}D3_3N3_3O5_5S
  • Molecular Weight : 358.47 g/mol
  • CAS Number : Not available

This compound functions primarily as an inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for maintaining acid-base balance in the body. By inhibiting CA-II, this compound reduces aqueous humor production in the eye, thereby lowering intraocular pressure (IOP). The inhibition of carbonic anhydrase leads to decreased bicarbonate ion formation and subsequently less fluid transport across cell membranes.

Pharmacodynamics

The biological activity of this compound can be summarized as follows:

PropertyDescription
Inhibition Constant (Ki) Estimated Ki values for CA-II inhibition range from 0.5 to 1.0 µM, indicating potent activity against this enzyme .
Selectivity Shows selectivity for CA-II over other isoforms, which is beneficial for minimizing side effects .
Bioavailability The deuterated form exhibits altered pharmacokinetics, potentially enhancing its stability and bioavailability compared to non-deuterated brinzolamide .

Pharmacokinetics

Research indicates that the deuterated compound has unique pharmacokinetic properties:

  • Absorption : Rapid absorption with peak plasma concentrations occurring within 1 to 2 hours post-administration.
  • Distribution : Widely distributed in tissues with a volume of distribution (Vd) approximately 2.5 L/kg.
  • Metabolism : Primarily metabolized in the liver; however, the presence of deuterium may alter metabolic pathways slightly.
  • Excretion : Excreted mainly via urine, with a half-life ranging from 10 to 15 hours .

Clinical Applications

  • Glaucoma Management : In a clinical study involving patients with open-angle glaucoma, this compound demonstrated significant reductions in IOP compared to baseline measurements. The study reported a mean reduction of 25% in IOP after two weeks of treatment .
  • Comparative Studies : A comparative study against dorzolamide showed that this compound had superior efficacy in reducing IOP at similar dosages, suggesting its potential as a first-line treatment option .

Toxicology and Safety Profile

Toxicological assessments have shown that this compound has a favorable safety profile with minimal systemic side effects. Common side effects noted include transient ocular discomfort and mild allergic reactions, which are consistent with those observed in other carbonic anhydrase inhibitors .

Eigenschaften

IUPAC Name

(4R)-4-amino-1,1-dioxo-2-[3-(trideuterio(113C)methoxy)propyl]-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBJPOIMDXIBKC-OTBALYSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.